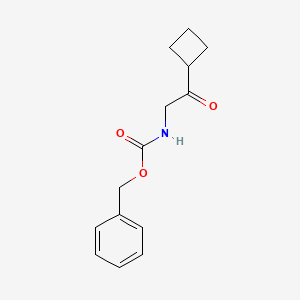

Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester

Description

Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester (CAS: Not explicitly provided in evidence), is a carbamate derivative characterized by a phenylmethyl ester group and a cyclobutyl-2-oxoethyl substituent on the carbamic acid nitrogen. This structure combines a lipophilic phenylmethyl group with a strained cyclobutyl ring, which may influence its physicochemical properties and biological activity. Carbamates are widely studied for their enzyme-inhibiting properties, particularly as acetylcholinesterase inhibitors (e.g., physostigmine analogs) .

Properties

IUPAC Name |

benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(12-7-4-8-12)9-15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEQCEHIYLKVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and stringent quality control measures ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of carbamate esters is highly dependent on substituents attached to the carbamic acid nitrogen and the ester group. Key comparisons include:

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Key Observations:

Cyclobutyl vs. Cyclopentyl Substituents : The target compound’s cyclobutyl group introduces greater ring strain compared to cyclopentyl analogs (e.g., CAS 499968-88-6) . This strain may affect binding affinity to enzymes or metabolic pathways.

Benzylcarbamic esters similarly show high activity in acetylcholinesterase assays .

Pharmacological Activity

- Physostigmine-like Action : Carbamates with both a carbamic ester and a basic substituent (e.g., quaternary ammonium groups) exhibit strong acetylcholinesterase inhibition. The target compound’s cyclobutyl-2-oxoethyl group may act as a weak base, but its activity relative to dimethylcarbamic esters (high activity) or phenylcarbamic esters (weak activity) remains speculative without direct data .

- Enzyme Inhibition : Gamma-secretase inhibitors with tert-butyl carbamates (e.g., in Alzheimer’s research) highlight the role of bulky esters in stabilizing transition-state analogs. The phenylmethyl group in the target compound could offer similar stability .

Metabolic Stability and Toxicity

- This contrasts with ethyl carbamate’s carcinogenic metabolism .

- Stability: Disubstituted carbamic esters (e.g., dimethylcarbamates) are noted for their hydrolytic stability . The phenylmethyl ester in the target compound likely shares this stability, reducing rapid clearance.

Biological Activity

Carbamic acid derivatives, particularly esters, have garnered attention in pharmaceutical research due to their diverse biological activities. The compound Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester (CAS Number: 3422-02-4) is a notable example that has been studied for its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₁O₂ |

| Molecular Weight | 227.259 g/mol |

| Density | 1.198 g/cm³ |

| Boiling Point | 325.2 °C at 760 mmHg |

| Flash Point | 150.5 °C |

Carbamic acid esters typically exhibit biological activity through interactions with specific biological targets, such as enzymes and receptors. The mechanism of action often involves the inhibition of enzymes or modulation of receptor activity, which can lead to therapeutic effects or toxicity.

- Enzyme Inhibition : Many carbamate compounds act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

- Receptor Modulation : Some studies suggest that carbamate derivatives may interact with various receptors, potentially influencing pathways involved in cancer progression and neurodegenerative diseases.

Antitumor Activity

Research indicates that carbamate derivatives can exhibit significant antitumor properties. For instance, studies on related compounds have shown:

- Inhibition of Topoisomerase I : Certain carbamate derivatives have been identified to inhibit Topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

- Cytotoxicity Assays : In vitro assays demonstrate that these compounds can induce cytotoxic effects in various cancer cell lines, suggesting potential as chemotherapeutic agents.

Neurotoxicity

While some carbamates are developed for therapeutic use, others have been associated with neurotoxic effects due to their AChE inhibitory activity:

- Acute Toxicity Studies : Research on similar compounds has highlighted their potential to cause acute toxicity through excessive cholinergic stimulation, leading to symptoms such as muscle twitching and respiratory distress.

Case Studies

- Study on Aldicarb : A case study involving aldicarb (a related carbamate) demonstrated its effectiveness as an insecticide while also highlighting its neurotoxic effects in non-target species. This duality illustrates the importance of careful evaluation when considering carbamate derivatives for therapeutic use .

- Antitumor Efficacy : A recent study showcased a series of carbamate derivatives that exhibited enhanced antitumor activity compared to their parent compounds. These findings were attributed to structural modifications that improved binding affinity to target proteins involved in tumor growth .

Q & A

Q. Optimization Tips :

- Control temperature and solvent polarity to minimize side reactions.

- Use stoichiometric equivalents of reducing agents (e.g., NaBH₄) for reproducible yields.

Basic: Which analytical techniques are recommended for structural characterization and purity assessment of this compound?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm cyclobutyl (δ ~2.5–3.5 ppm for ring protons) and phenyl groups (δ ~7.2–7.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight via electron ionization (EI-MS) or high-resolution MS .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak® AD-H or OD-H, as demonstrated for similar carbamic acid esters .

Q. Purity Criteria :

- HPLC purity ≥98% with baseline separation of impurities.

- Melting point consistency with literature values (e.g., white to light-yellow powder morphology) .

Advanced: How can enantiomeric purity be controlled during synthesis, and what methods validate stereochemical outcomes?

Answer :

Stereochemical Control Methods :

Q. Validation Techniques :

- Polarimetry : Measure optical rotation against known standards.

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. Example Data :

| Method | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| NaBH₄ in CH₂Cl₂/MeOH | 78 | >99 | |

| Rhodococcus biocatalysis | 99.4 | 99.4 |

Advanced: How do conflicting reports on synthetic yields for carbamic acid derivatives arise, and what strategies resolve them?

Answer :

Common Contradictions :

Q. Resolution Strategies :

- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading.

- Cross-validation : Compare NMR and chiral HPLC data across multiple batches .

Advanced: What role do protecting groups and coupling reagents play in multi-step syntheses of carbamic acid esters?

Answer :

Key Considerations :

- Protecting groups : tert-butyl esters (Boc) prevent unwanted nucleophilic attacks during ketone reductions .

- Coupling reagents : EDCI/HOBt activates carboxyl groups for amide bond formation, achieving >96% purity in HIV-1 protease inhibitor syntheses .

Q. Methodology :

Deprotect Boc groups with trifluoroacetic acid (TFA) in CH₂Cl₂.

Activate carboxylic acids with EDCI/HOBt and react with amines in DMF .

Advanced: Can microbial biocatalysts be engineered for scalable stereoselective synthesis of carbamic acid derivatives?

Answer :

Biocatalytic Approaches :

Q. Scalability Challenges :

- Pilot-scale bioreactors require precise control of aeration and agitation to maintain ee.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.